6-Amino-3-azetidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester
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Overview
Description
Preparation Methods
The synthesis of 6-Amino-3-azetidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
6-Amino-3-azetidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the azetidine or indazole rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific biological targets . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and treatments .
Mechanism of Action
The mechanism of action of 6-Amino-3-azetidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 6-Amino-3-azetidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester stands out due to its unique structural features and reactivity. Similar compounds include other indazole derivatives and azetidine-containing molecules . The presence of both the indazole and azetidine rings in this compound provides a unique combination of properties that can be leveraged in various research and development applications .
Properties
CAS No. |
887590-92-3 |
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Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 6-amino-3-(azetidin-1-ylmethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-14-9-11(17)5-6-12(14)13(18-20)10-19-7-4-8-19/h5-6,9H,4,7-8,10,17H2,1-3H3 |
InChI Key |
VQFWWFZWWFTKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCC3 |
Origin of Product |
United States |
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